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Compound of Interest

Compound Name: C25H19Cl2N3O5

Cat. No.: B12628054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic and performance data for

Capmatinib (C25H19Cl2N3O5), a potent and selective MET tyrosine kinase inhibitor, alongside

its alternatives, Tepotinib and Crizotinib. The information is intended to support research and

drug development efforts in oncology, particularly for non-small cell lung cancer (NSCLC).

Introduction
Capmatinib, with the molecular formula C25H19Cl2N3O5, is the active moiety of Capmatinib

hydrochloride.[1] It is a targeted therapy approved for the treatment of adult patients with

metastatic NSCLC whose tumors have a mutation that leads to mesenchymal-epithelial

transition (MET) exon 14 skipping.[2] Capmatinib functions by inhibiting the MET receptor

tyrosine kinase, thereby disrupting downstream signaling pathways involved in tumor cell

proliferation, survival, and metastasis. This guide presents a compilation of available

spectroscopic data, a summary of key clinical trial findings, and a description of the

experimental protocols for Capmatinib and its therapeutic alternatives.

Spectroscopic Data Comparison
While experimental spectroscopic data for Capmatinib is not readily available in the public

domain, this section provides available data for its alternatives, Tepotinib and Crizotinib, for

comparative purposes.
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Spectroscopic Data Tepotinib Crizotinib

¹H NMR (CDCl₃, 400 MHz)

δ 8.74 (s, 1H), 8.46–8.39 (m,

2H), 8.32 (s, 1H), 8.01 (s, 1H),

7.93 (d, J = 8.0 Hz, 1H), 7.64

(s, 1H), 7.58 (d, J = 7.7 Hz,

1H), 7.55–7.47 (m, 3H), 5.27

(s, 2H), 3.03 (t, J = 7.2 Hz,

2H), 2.43 (t, J = 7.0 Hz, 2H),

2.24 (s, 6H), 1.91–1.76 (m, 2H)

[1]

A ¹H NMR spectrum is

available, though specific peak

assignments were not detailed

in the search results.[3]

¹³C NMR (CDCl₃, 101 MHz)

δ 161.18, 157.41, 155.35,

149.17, 138.08, 136.67,

134.95, 131.70, 131.28,

130.82, 129.79, 129.70,

129.08, 128.52, 128.04,

125.10, 118.62, 113.06, 57.87,

52.29, 45.34, 31.60, 27.04[1]

¹³C NMR data is available for a

fluoroethyl analogue of

Crizotinib, but not for the

parent compound itself in the

provided search results.[1]

Mass Spectrometry (ESI)

HRMS (ESI) calculated for

C₂₇H₂₆N₆OS [M + H]⁺:

483.1962, found: 483.1947[1]

The protonated molecule

[M+H]⁺ is observed at m/z

450.1. Key fragment ions are

found at m/z 367, 260, and

177.[4][5][6]

IR Spectroscopy Not available in search results.

An ATR-IR spectrum is

available, confirming the

presence of functional groups.

[7]

Performance Comparison: Clinical Trial Data
The efficacy and safety of Capmatinib and Tepotinib have been evaluated in pivotal clinical

trials for the treatment of NSCLC with METex14 skipping mutations.
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Parameter
Capmatinib (GEOMETRY
mono-1)

Tepotinib (VISION)

Patient Population

Adult patients with locally

advanced or metastatic

NSCLC with MET exon 14

skipping mutation.[5][8]

Adult patients with advanced

(locally advanced or

metastatic) NSCLC with MET

exon 14 skipping alterations.[9]

Treatment Naïve ORR 68% (95% CI: 48-84)[5]

54.7% (95% CI, 46.6%-62.5%)

per IRC assessment in the

confirmatory cohort C.[7]

Previously Treated ORR 41% (95% CI: 29-53)[5]
51.0% (95% CI, 36.6%-65.2%)

in the confirmatory cohort C.[7]

Median Duration of Response

(Treatment Naïve)

12.6 months (95% CI: 5.6-NE)

[4]

Not explicitly stated for the

confirmatory cohort in the

provided results.

Median Duration of Response

(Previously Treated)

9.7 months (95% CI: 5.6-13.0)

[4]

Not explicitly stated for the

confirmatory cohort in the

provided results.

Common Adverse Events

Peripheral edema, nausea,

vomiting, increased blood

creatinine.[4]

Edema, constipation.[10]

ORR: Overall Response Rate; CI: Confidence Interval; NE: Not Estimable; IRC: Independent

Review Committee.

Experimental Protocols
GEOMETRY mono-1 (Capmatinib)
The GEOMETRY mono-1 was a phase 2, multi-cohort, open-label study evaluating Capmatinib

in patients with advanced NSCLC with MET exon 14 skipping mutation or MET amplification.[5]

[8]

Patient Eligibility: Eligible patients were adults (≥18 years) with an ECOG performance status

of 0 or 1, and with EGFR wild-type and ALK-negative advanced (Stage IIIB/IV) NSCLC.[4][6]
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Patients were assigned to cohorts based on their MET status and prior lines of therapy.[8]

Dosing: Capmatinib was administered orally at a dose of 400 mg twice daily.[5][8]

Primary Endpoint: The primary endpoint was the Overall Response Rate (ORR) as assessed

by a Blinded Independent Review Committee (BIRC) according to RECIST v1.1.[6]

VISION Trial (Tepotinib)
The VISION trial was a phase 2, single-arm, open-label study to investigate Tepotinib in

patients with advanced NSCLC with MET exon 14 skipping alterations.[9]

Patient Eligibility: The trial enrolled patients with histologically or cytologically confirmed

advanced (locally advanced or metastatic) NSCLC with METex14 skipping alterations.[9]

Patients with asymptomatic brain metastases were allowed.[11]

Dosing: Tepotinib was administered orally at a dose of 500 mg once daily.[12]

Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR)

determined by an Independent Review Committee (IRC) based on RECIST v1.1.[11]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MET signaling pathway targeted by these inhibitors and a

general workflow for identifying and treating patients with MET-driven NSCLC.

Caption: MET Signaling Pathway Inhibition by Capmatinib/Tepotinib.

Caption: Workflow for METex14 NSCLC Patient Treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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